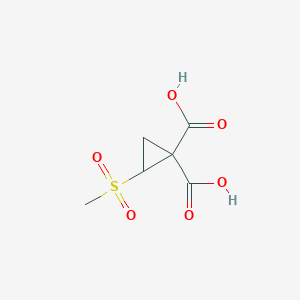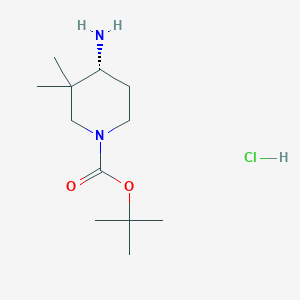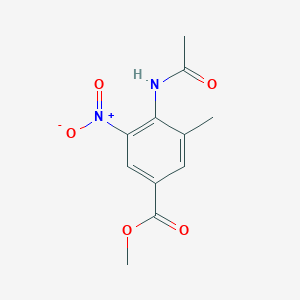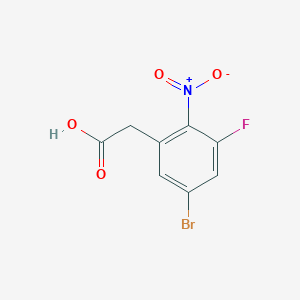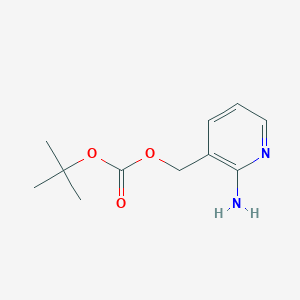
(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine-containing biaryls, such as “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate”, is often challenging. Traditional cross-coupling reactions, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis
The molecular structure of “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate” is available in various databases such as PubChem .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ligand Synthesis and Analysis : A study by Carreño et al. (2014) demonstrated the synthesis and characterization of a ligand similar to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate. This ligand, containing an intramolecular hydrogen bond, was analyzed using various spectroscopic techniques and computational analyses, providing insights into its electronic and molecular structures (Carreño et al., 2014).
Catalysis and Chemical Transformations
- Catalysis Applications : The synthesis and characterization of Group 10 metal aminopyridinato complexes were explored by Deeken et al. (2006). These complexes, involving similar structures to the compound , were utilized in aryl-Cl activation and hydrosilane polymerization, indicating potential applications in catalysis (Deeken et al., 2006).
Pharmaceutical and Medicinal Chemistry
- Prodrug Synthesis : Research by Saari et al. (1984) involved the synthesis of esters related to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate, which were evaluated as progenitors of the amino acid methyldopa. This suggests potential applications in the development of prodrugs in medicinal chemistry (Saari et al., 1984).
Bioconjugation and Biosensing
- Bioconjugation Research : A study on the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, including derivatives of 2-aminopyridines, by Bischof et al. (2013), indicates the potential for developing CORM-peptide nucleic acid bioconjugates, highlighting applications in biosensing and biomedical applications (Bischof et al., 2013).
Chemical Synthesis and Reactions
- Chemical Synthesis and Reactivity : The work of Xue and Silverman (2010) on an N→O tert-butyloxycarbonyl (Boc) migration involving a compound structurally related to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate showcases the reactivity and potential applications in synthetic chemistry (Xue & Silverman, 2010).
Propiedades
IUPAC Name |
(2-aminopyridin-3-yl)methyl tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRLHVHTNGFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-3-yl)methyl tert-butyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



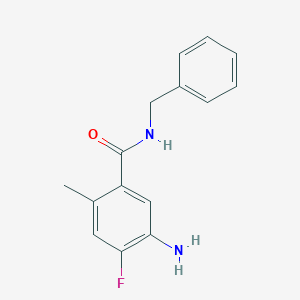
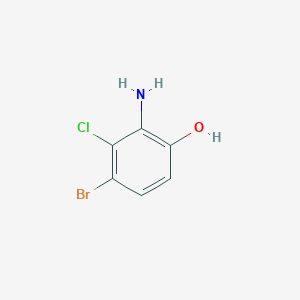
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)

